molecular formula C27H36F3N7O5S B10824008 2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid

2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid

Cat. No.: B10824008
M. Wt: 627.7 g/mol
InChI Key: ISNXAOFEMNFJCO-XTWGIRIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABD957 is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases. It exhibits an IC50 value of 0.21 µM against ABHD17B. This compound effectively inhibits N-Ras signaling and suppresses the growth of NRAS-mutant acute myeloid leukemia cells .

Preparation Methods

The synthesis of ABD957 involves multiple steps, including the preparation of intermediates and final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods for ABD957 are also not widely available, but it is typically produced in specialized laboratories with advanced chemical synthesis capabilities .

Chemical Reactions Analysis

ABD957 undergoes various chemical reactions, including:

Scientific Research Applications

ABD957 has several scientific research applications, including:

Mechanism of Action

ABD957 exerts its effects by selectively inhibiting the ABHD17 family of depalmitoylases. This inhibition impairs N-Ras depalmitoylation, leading to disrupted N-Ras signaling. The compound’s action is highly selective, reflecting a plasma membrane-delineated effect on dynamically palmitoylated proteins. This selective inhibition ultimately suppresses the growth of NRAS-mutant acute myeloid leukemia cells .

Comparison with Similar Compounds

ABD957 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:

ABD957 stands out due to its selective inhibition of ABHD17 depalmitoylases and its effectiveness in suppressing NRAS-mutant acute myeloid leukemia cell growth.

Properties

Molecular Formula

C27H36F3N7O5S

Molecular Weight

627.7 g/mol

IUPAC Name

2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid

InChI

InChI=1S/C27H36F3N7O5S/c1-18-13-33(10-11-35(18)26(40)36-9-8-24(31-36)43(41,42)32(2)3)14-19-4-5-20(27(28,29)30)12-23(19)37-21-6-7-22(37)16-34(15-21)17-25(38)39/h4-5,8-9,12,18,21-22H,6-7,10-11,13-17H2,1-3H3,(H,38,39)/t18-,21?,22?/m0/s1

InChI Key

ISNXAOFEMNFJCO-XTWGIRIWSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O

Canonical SMILES

CC1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O

Origin of Product

United States

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